![molecular formula C13H13NO4 B1333040 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 96296-39-8](/img/structure/B1333040.png)
2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
Scientific Research Applications
Heparanase Inhibition and Anti-Angiogenic Effects
A study by Courtney et al. (2004) describes derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as potent inhibitors of the enzyme heparanase. These compounds, such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, exhibit significant heparanase inhibitory activity and selectivity, along with anti-angiogenic effects, suggesting their potential in therapeutic agent design (Courtney et al., 2004).
Role in Synthesis of Integrin Antagonists
Deng et al. (2003) conducted a study on the synthesis of integrin antagonists using 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives. These compounds, derived from the condensation of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid with β-alanine benzyl ester p-toluenesulfonate, offer insights into the development of new therapeutic agents targeting integrins (Deng, Shen, & Zhong, 2003).
Applications in Synthesis of Tricyclic Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines
Melo et al. (2004) explored the thermolysis of 2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acids, leading to the synthesis of novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles and thiazolo[3,2-c][1,3]benzoxazines. These findings provide a foundation for the development of new compounds with potential pharmaceutical applications (Melo et al., 2004).
Development of Triphenyltin(IV) Carboxylates
Liu et al. (2011) studied the synthesis and characterization of triphenyltin(IV) carboxylates using derivatives of 1,3-dioxo-1,3-dihydro-isoindole-5-carboxylic acid. These compounds, featuring supramolecular structures and thermal stability, highlight the potential for applications in materials science and coordination chemistry (Liu et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-butyl-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-3-6-14-11(15)9-5-4-8(13(17)18)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWIWDRTZPWZIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368650 |
Source
|
Record name | 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
CAS RN |
96296-39-8 |
Source
|
Record name | 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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